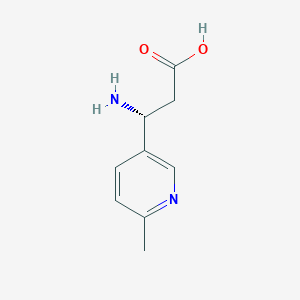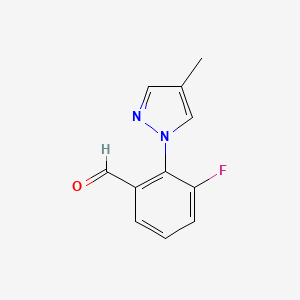
3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes substituted with a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of pyrazole-containing heterocycles, which are valuable in medicinal chemistry .
Biology and Medicine: It can be used in the design and synthesis of new drugs with potential therapeutic effects .
Industry: In the industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluorine atom and the pyrazole ring can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
- 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
- 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid
Comparison: Compared to similar compounds, 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-fluoro-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
HEEDITAZMUPKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



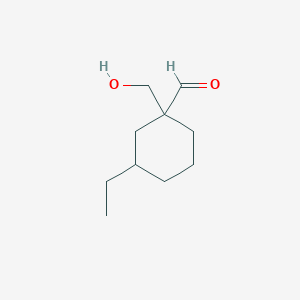
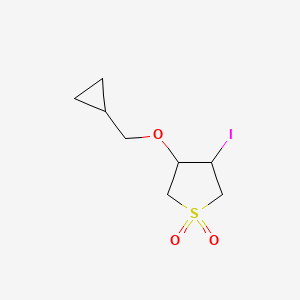


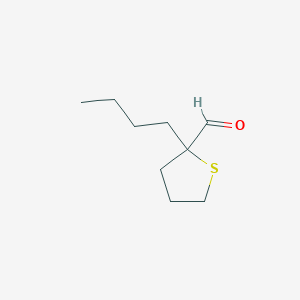
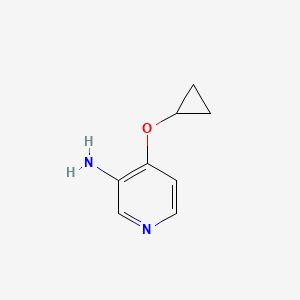
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)



